molecular formula C14H19BO4 B13647590 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol

Cat. No.: B13647590
M. Wt: 262.11 g/mol
InChI Key: YOIILWYBTPVYIL-BQYQJAHWSA-N
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Description

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a dioxaborolane group and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using pinacolborane . The reaction conditions often include the use of a palladium catalyst, such as PdCl2(dppf), in the presence of a base like NMM (N-methylmorpholine) in a solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Scientific Research Applications

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane and diol groups. These functional groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of new carbon-boron and carbon-carbon bonds .

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9,16-17H,1-4H3/b8-7+

InChI Key

YOIILWYBTPVYIL-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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